N-{[4-(benzyloxy)phenyl]methyl}-N-[(3-fluorophenyl)methyl]-4-phenoxybenzene-1-sulfonamide
Description
N-{[4-(Benzyloxy)phenyl]methyl}-N-[(3-fluorophenyl)methyl]-4-phenoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by three key structural motifs:
- 3-Fluorophenyl group: Enhances electronegativity and metabolic stability via fluorine substitution.
- Phenoxybenzene sulfonamide core: A common scaffold in bioactive molecules, enabling hydrogen bonding and enzyme inhibition .
Its molecular weight (~531.62 g/mol, extrapolated from ) and aromaticity imply low aqueous solubility, a trait typical of sulfonamides with bulky substituents .
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-4-phenoxy-N-[(4-phenylmethoxyphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28FNO4S/c34-29-11-7-10-28(22-29)24-35(23-26-14-16-30(17-15-26)38-25-27-8-3-1-4-9-27)40(36,37)33-20-18-32(19-21-33)39-31-12-5-2-6-13-31/h1-22H,23-25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZJSAWQTABXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(CC3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4-(benzyloxy)phenyl]methyl}-N-[(3-fluorophenyl)methyl]-4-phenoxybenzene-1-sulfonamide is a sulfonamide compound with potential therapeutic applications. This article reviews its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, based on diverse research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C33H28FNO4S |
| Molecular Weight | 553.64 g/mol |
| Boiling Point | 693.8 ± 65.0 °C (Predicted) |
| Density | 1.270 ± 0.06 g/cm³ (Predicted) |
| pKa | -7.81 ± 0.70 (Predicted) |
These properties suggest a complex structure that may influence its biological activity.
Antimicrobial Activity
Recent studies indicate that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the chemical structure enhanced antibacterial activity, suggesting a potential pathway for optimizing this compound for therapeutic use .
Anticancer Activity
The compound's structural elements suggest potential anticancer properties. Research on related compounds has demonstrated their ability to inhibit cancer cell proliferation.
Case Study: Anticancer Screening
In a study involving various sulfonamide derivatives, significant cytotoxic effects were observed against human cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism of action was linked to the inhibition of specific oncogenic pathways, highlighting the importance of the benzyloxy and fluorophenyl moieties in enhancing biological activity .
Enzyme Inhibition
Sulfonamides are known for their ability to inhibit specific enzymes, which can be beneficial in treating diseases characterized by dysregulated enzyme activity.
Research Findings
Studies have shown that derivatives of sulfonamides can inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways. This inhibition can lead to reduced proliferation of cancer cells and improved outcomes in conditions such as hypertension and glaucoma .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in substituents can significantly impact its efficacy.
Key Insights:
- Benzyloxy Group : Enhances lipophilicity and cellular uptake.
- Fluorophenyl Group : Contributes to increased potency through electron-withdrawing effects.
- Sulfonamide Moiety : Essential for antimicrobial and anticancer activities by mimicking substrate interactions with target enzymes.
Scientific Research Applications
Medicinal Chemistry
N-{[4-(benzyloxy)phenyl]methyl}-N-[(3-fluorophenyl)methyl]-4-phenoxybenzene-1-sulfonamide has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting that this sulfonamide may have potential as an anticancer drug .
- Anti-inflammatory Properties : Research indicates that sulfonamides can modulate inflammatory pathways, making this compound a candidate for treating inflammatory diseases .
Biological Studies
The compound's ability to interact with biological systems makes it valuable for various biological studies:
- Enzyme Inhibition Studies : It can be used to explore its role as an inhibitor of specific enzymes involved in disease pathways, such as kinases or proteases .
- Receptor Binding Studies : The compound may serve as a ligand in receptor binding assays to study interactions with specific targets, potentially leading to the discovery of new therapeutic targets.
Case Study 1: Anticancer Activity
A study focused on related sulfonamides demonstrated their efficacy in inhibiting the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. This suggests that this compound could similarly affect cancer cell proliferation.
Case Study 2: Anti-inflammatory Effects
In another study, sulfonamide derivatives were shown to reduce inflammation in animal models of arthritis by downregulating pro-inflammatory cytokines. This highlights the potential of this compound in developing anti-inflammatory therapies.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Substituent Effects : Fluorine and trifluoromethyl groups improve metabolic stability and binding affinity (e.g., vs. target compound) .
- Bioactivity : Urea and hydrazine derivatives () show antimicrobial activity, suggesting the target compound may share similar applications .
- Synthetic Challenges : Bulky substituents (e.g., biphenyl in ) correlate with lower yields (9%), implying the target compound’s synthesis may require optimized coupling conditions .
Physicochemical Properties
- Melting Points: Fluorinated sulfonamides (e.g., : 175–178°C) generally have higher melting points than non-fluorinated analogues due to increased molecular rigidity . The target compound’s melting point is likely >180°C.
- Solubility : Sulfonamides with carboxylic acid groups () exhibit better aqueous solubility than purely aromatic derivatives . The target compound’s lack of ionizable groups suggests poor solubility, necessitating formulation adjustments.
Spectroscopic Characterization
- ¹H NMR : The 3-fluorophenyl group would show splitting patterns (e.g., doublets for ortho-fluorine protons) similar to compounds in and .
- 19F NMR : A singlet near -110 ppm is expected for the 3-fluorophenyl group, analogous to .
- IR Spectroscopy : Sulfonamide S=O stretches (~1350–1150 cm⁻¹) and aryl ether C-O stretches (~1250 cm⁻¹) align with data from and .
Q & A
Basic: What are the critical considerations for synthesizing this sulfonamide compound with high purity and yield?
Methodological Answer:
Synthesis requires precise control of reaction parameters:
- Temperature: Maintain 60–80°C during sulfonylation to avoid side reactions (e.g., over-sulfonation) .
- Solvent Selection: Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to stabilize intermediates .
- Catalysts: Employ triethylamine (TEA) to neutralize HCl byproducts in nucleophilic substitutions .
- Purification: High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >95% purity .
Validation: Monitor reaction progress via thin-layer chromatography (TLC) and confirm final structure using H/C NMR .
Basic: How can the molecular structure and stereochemistry of this compound be rigorously characterized?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structure to confirm bond angles, torsion angles, and sulfonamide geometry (e.g., S=O bond distances ~1.43 Å) .
- NMR Spectroscopy:
- H NMR: Identify benzylic protons (δ 4.2–4.5 ppm) and aromatic splitting patterns (e.g., 3-fluorophenyl at δ 6.7–7.1 ppm) .
- F NMR: Detect fluorine environments (e.g., meta-fluorine at δ -110 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H] (e.g., m/z 580.12 calculated for C_{33HFNOS) .
Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding affinities to targets (e.g., carbonic anhydrase IX). Focus on sulfonamide’s S=O groups forming hydrogen bonds with Zn in active sites .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
- QSAR Models: Corolate logP values (calculated: ~3.8) with cellular permeability using MOE software .
Advanced: How should researchers address contradictions in biological activity data across assays?
Methodological Answer:
- Assay Standardization:
- Use consistent cell lines (e.g., HT-29 for anticancer studies) and normalize results to positive controls (e.g., doxorubicin) .
- Replicate dose-response curves (IC values) in triplicate to minimize variability .
- Mechanistic Studies:
- Perform enzymatic inhibition assays (e.g., fluorometric carbonic anhydrase assays) to distinguish target-specific effects from off-target toxicity .
- Validate via siRNA knockdown of suspected targets .
Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
- LogP Adjustment: Introduce hydrophilic groups (e.g., morpholine-sulfonyl) to reduce logP from 3.8 to 2.5, enhancing aqueous solubility .
- Metabolic Stability:
- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction (>10% required for efficacy) .
Advanced: How can reaction pathways be modified to avoid unwanted byproducts during synthesis?
Methodological Answer:
- Byproduct Analysis:
- LC-MS identifies dimers (e.g., disulfonamide adducts at m/z 1160.24). Adjust stoichiometry (1:1.05 ratio of amine to sulfonyl chloride) to suppress dimerization .
- Protecting Groups: Temporarily protect benzyloxy groups with tert-butyldimethylsilyl (TBS) ethers during sulfonylation .
- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h at 100°C, minimizing decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
